molecular formula C11H16N2O B2945457 1-Tert-butyl-5-cyclopropylpyrazole-3-carbaldehyde CAS No. 1780151-15-6

1-Tert-butyl-5-cyclopropylpyrazole-3-carbaldehyde

Cat. No. B2945457
CAS RN: 1780151-15-6
M. Wt: 192.262
InChI Key: HSPAQWFCGIZWHS-UHFFFAOYSA-N
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Description

“1-Tert-butyl-5-cyclopropylpyrazole-3-carbaldehyde” is a chemical compound with the CAS Number: 1780151-15-6 . It has a molecular weight of 192.26 . The IUPAC name for this compound is 1-(tert-butyl)-5-cyclopropyl-1H-pyrazole-3-carbaldehyde . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16N2O/c1-11(2,3)13-10(8-4-5-8)6-9(7-14)12-13/h6-8H,4-5H2,1-3H3 . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 192.26 .

Scientific Research Applications

Synthesis and Chemical Transformations 1-Tert-butyl-5-cyclopropylpyrazole-3-carbaldehyde serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines through microwave-assisted cross-coupling reactions, demonstrating its utility in creating compounds with potential pharmacological activities. This process involves the transformation of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde into the desired products, indicating the versatility of related carbaldehydes in chemical synthesis (Palka et al., 2014).

Asymmetric Synthesis The compound's derivatives, such as N-tert-butanesulfinyl imines, showcase its importance in the asymmetric synthesis of amines. This illustrates the compound's role in generating a wide array of enantioenriched amines, emphasizing its contribution to the field of asymmetric catalysis and the synthesis of biologically active compounds (Ellman et al., 2002).

Organic Optoelectronic Applications The structural modification of this compound to produce derivatives has been explored for organic optoelectronic applications. This includes the synthesis of substituted pyrenes for use in organic light-emitting devices (OLEDs), showcasing the potential of such compounds in the development of new materials for electronic applications (Hu et al., 2013).

Cyclization Reactions Research into cyclization reactions using cyclopropane carbaldehydes, which are structurally similar to this compound, reveals their utility in generating complex molecular structures. This includes the synthesis of hexahydrooxonines and octahydrocyclopenta[b]pyrans, highlighting the compound's relevance in creating diverse and complex chemical architectures (Kumar et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-tert-butyl-5-cyclopropylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(2,3)13-10(8-4-5-8)6-9(7-14)12-13/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPAQWFCGIZWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)C=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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